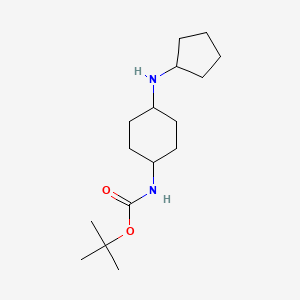

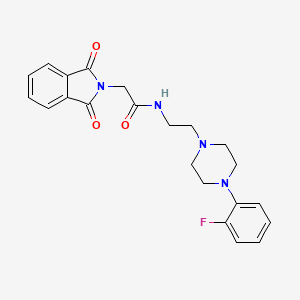

(E)-3-(furan-2-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Green Organic Synthesis

(Jimenez et al., 2019) discussed the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and filamentous marine and terrestrial-derived fungi. This process created a compound with an unusual CN-bearing stereogenic center and explored its enantioselective reactions.

Stereocontrolled Synthesis

(Masesane & Steel, 2004) described the use of a Diels–Alder adduct involving a similar compound for the stereoselective synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), highlighting its utility in producing versatile building blocks for β-peptides.

Broad Spectrum Cytotoxic Agents

(Tarleton et al., 2013) reported on focused compound libraries synthesizing variants of acrylamide derivatives, including those with furan moieties. These compounds showed enhanced cytotoxicity against cancer cell lines, suggesting their potential in cancer treatment.

Inhibition of SARS Coronavirus Helicase

(Lee et al., 2017) found that a compound structurally similar to (E)-3-(furan-2-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)acrylamide suppressed the enzymatic activities of SARS coronavirus helicase, highlighting its potential as a SARS coronavirus inhibitor.

Crystal Structure Analysis

(Cheng et al., 2016) analyzed the crystal structures of N-tosylacrylamide compounds, including one similar to the compound . This study is significant for understanding molecular conformations and interactions.

Intramolecular Cyclization

(Pevzner, 2021) explored the cyclization of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, demonstrating the compound's role in forming various furan derivatives, which are important in chemical synthesis.

Allosteric Modulation of α7 Nicotinic Receptors

(Targowska-Duda et al., 2019) studied a compound with structural similarities, showing its potential as an allosteric modulator of α7 nicotinic receptors, which could be relevant in treating neurological disorders.

Antimicrobial and Antioxidant Activities

(Sokmen et al., 2014) synthesized derivatives involving furan structures and evaluated their antimicrobial and antiurease activities, highlighting the compound's potential in pharmaceutical applications.

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-17-7-10-20(11-8-17)28(25,26)23-15-3-2-5-18(23)13-14-22-21(24)12-9-19-6-4-16-27-19/h4,6-12,16,18H,2-3,5,13-15H2,1H3,(H,22,24)/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLJWGPNJIXGNW-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C=CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)

![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)

![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)

![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)

![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2372712.png)

![2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2372714.png)